Amifostine disulfide

Vue d'ensemble

Description

Amifostine is an organic thiophosphate cytoprotective agent . It is used to reduce the cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer or non-small cell lung cancer and also to reduce the incidence of moderate to severe xerostomia in patients undergoing post-operative radiation treatment for head and neck cancer . It is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite .

Synthesis Analysis

Amifostine is an inactive prodrug that is converted to an active thiol by dephosphorylation by alkaline phosphatase in the normal endothelium . The hypovascularity and acidity of the tumor environment and the differential expression of alkaline phosphatase in normal and neoplastic tissues contribute to its cytoprotective selectivity .

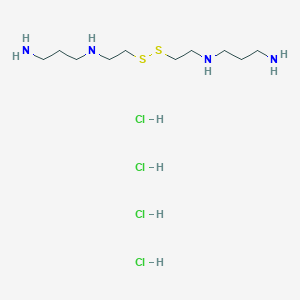

Molecular Structure Analysis

The empirical formula of Amifostine disulfide is C10H26N4S2 · 4HCl . Its molecular weight is 412.31 .

Chemical Reactions Analysis

Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite . This metabolite is believed to be responsible for the reduction of the cumulative renal toxicity of cisplatin and for the reduction of the toxic effects of radiation on normal oral tissues .

Applications De Recherche Scientifique

Radioprotection in Oncology

Amifostine disulfide is renowned for its selective-target and broad-spectrum radioprotective properties. It is used to protect normal tissues from the adverse effects of radiation and chemotherapy. Specifically, it has been approved for reducing renal toxicity associated with cisplatin in ovarian cancer and for mitigating xerostomia in head and neck cancer post-radiation .

Cytoprotection Mechanism

The cytoprotective mechanism of Amifostine disulfide is multifaceted, involving free-radical scavenging, DNA protection, and repair acceleration. It also induces cellular hypoxia, which contributes to its effectiveness in protecting against radiation-induced damage .

Radiation Protection: Administration and Delivery

Research has focused on improving the administration and delivery of Amifostine disulfide to enhance its protective effects against hematopoietic damage caused by ionizing radiation. Efforts are being made to develop alternative administration methods to intravenous injection, aiming to reduce toxic side effects and expand its clinical applications .

Quality Control in Pharmaceutical Manufacturing

Amifostine disulfide is also used as a reference standard in quality tests and assays, ensuring the consistency and reliability of pharmaceutical products. This application is crucial in maintaining the integrity of drug manufacturing and compliance with health regulations .

Anti-Angiogenic Properties in Radiotherapy

Recent studies have highlighted the anti-angiogenic effects of Amifostine disulfide, which can inhibit angiogenesis induced by factors like VEGF-A. This dual function as a radioprotective and anti-angiogenic agent opens new avenues for its use in radiotherapy .

Clinical Trials and Future Directions

Amifostine disulfide continues to be a subject of clinical trials, with researchers exploring novel schedules and routes of administration. These studies aim to simplify its use, minimize undesired effects, and broaden its applications in various oncologic settings .

Mécanisme D'action

Target of Action

Amifostine disulfide primarily targets reactive metabolites of platinum and alkylating agents within cells . These metabolites are typically produced during chemotherapy and can cause significant damage to healthy cells . The compound also targets free radicals , unstable molecules that can cause damage to various cell components .

Mode of Action

Amifostine disulfide is a prodrug, which means it is inactive until metabolized within the body . It is dephosphorylated by alkaline phosphatase in tissues to form a pharmacologically active free thiol metabolite . This metabolite is readily taken up by cells, where it binds to and detoxifies reactive metabolites of platinum and alkylating agents . It also scavenges free radicals, thereby reducing their potential for causing cellular damage .

Biochemical Pathways

The biochemical pathways affected by amifostine disulfide involve the detoxification of reactive metabolites and the scavenging of free radicals . The compound’s active thiol metabolite binds to these harmful substances, neutralizing them and preventing them from causing cellular damage . This process can protect normal tissues from damage caused by radiation and chemotherapy .

Pharmacokinetics

Amifostine disulfide is rapidly cleared from the plasma, with more than 90% of the drug disappearing from the plasma compartment within 6 minutes of intravenous administration . The compound is primarily excreted in urine, with approximately 6% of the dose excreted as amifostine and its metabolites .

Result of Action

The primary result of amifostine disulfide’s action is the reduction of cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer or non-small cell lung cancer . It also reduces the incidence of moderate to severe xerostomia in patients undergoing post-operative radiation treatment for head and neck cancer . The compound’s action can protect healthy cells from damage caused by radiation and chemotherapy, while its metabolites are present in healthy cells at 100-fold greater concentrations than in tumor cells .

Action Environment

The action of amifostine disulfide is influenced by the environment within the body. The compound’s active thiol metabolite is preferentially taken up by normal tissues, which have a higher expression of alkaline phosphatase compared to neoplastic tissues . The hypovascularity and acidity of the tumor environment also contribute to the compound’s cytoprotective selectivity . Furthermore, the compound’s effectiveness as a radioprotector is enhanced by its concentration within mitochondria and the microenvironment of chromatin .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-[2-[2-(3-aminopropylamino)ethyldisulfanyl]ethyl]propane-1,3-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4S2.4ClH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOLIPVKJWQUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCSSCCNCCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amifostine disulfide | |

CAS RN |

10027-65-3 | |

| Record name | WR-33278 tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[2-(3-aminopropylamino)ethyl]disulfide tetrahydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY9K79BRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chromium, 6(or 7)-amino-4-hydroxy-3-[(2- hydroxy-3,5-dinitrophenyl)azo]-2-naphthalenesulfonate 4-hyd](/img/no-structure.png)